molecular formula C22H25FN2O3 B2573789 Phenyl 4-((3-(2-fluorophenyl)propanamido)methyl)piperidine-1-carboxylate CAS No. 1797074-46-4

Phenyl 4-((3-(2-fluorophenyl)propanamido)methyl)piperidine-1-carboxylate

Cat. No.: B2573789
CAS No.: 1797074-46-4
M. Wt: 384.451
InChI Key: YBNJDOQTZZMUID-UHFFFAOYSA-N
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Description

Phenyl 4-((3-(2-fluorophenyl)propanamido)methyl)piperidine-1-carboxylate is a synthetic chemical compound of interest in medicinal chemistry and pharmacological research. Its molecular structure incorporates a piperidine core, a well-established pharmacophore in drug discovery, which is substituted at the 1-position with a phenyl carbamate group and at the 4-position with an amide-linked 3-(2-fluorophenyl)propanamide chain. This specific architecture suggests potential for interaction with biological targets that recognize such hydrophobic and hydrogen-bonding motifs. Compounds featuring piperidine-1-carboxamide and fluorophenylpropanamide substructures have demonstrated significant research utility as potent antagonists for various receptors. Specifically, analogous molecules have been investigated as highly potent antagonists of the human Transient Receptor Potential Vanilloid 1 (hTRPV1), a key integrator of nociceptive stimuli and a major target for the development of novel analgesic agents . The fluorophenyl group is a common feature in compounds designed to modulate neurological targets, while the carbamate and amide linkages provide metabolic stability and defined conformational properties. This reagent is well-suited for structure-activity relationship (SAR) studies, high-throughput screening campaigns, and the development of new molecular probes for ion channel research. It is provided as a solid and must be handled by qualified laboratory personnel. This compound is intended for Research Use Only and is not approved for human, veterinary, or diagnostic applications. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

phenyl 4-[[3-(2-fluorophenyl)propanoylamino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN2O3/c23-20-9-5-4-6-18(20)10-11-21(26)24-16-17-12-14-25(15-13-17)22(27)28-19-7-2-1-3-8-19/h1-9,17H,10-16H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBNJDOQTZZMUID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CCC2=CC=CC=C2F)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 4-((3-(2-fluorophenyl)propanamido)methyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic substitution reactions using fluorinated aromatic compounds.

    Amidation Reaction: The propanamido group is attached through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

    Esterification: The final step involves esterification to form the carboxylate ester functional group.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions: Phenyl 4-((3-(2-fluorophenyl)propanamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.

Scientific Research Applications

Phenyl 4-((3-(2-fluorophenyl)propanamido)methyl)piperidine-1-carboxylate has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Phenyl 4-((3-(2-fluorophenyl)propanamido)methyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group may enhance binding affinity to specific targets, while the piperidine ring can modulate the compound’s overall activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Research Limitations and Gaps

While the compound shows promise in receptor-binding assays, in vivo pharmacokinetic and toxicity data are absent. Comparative studies with lead compounds like SA-4503 (a sigma-1 agonist) highlight inferior selectivity (sigma-1/sigma-2 ratio: 3.1 vs. 15.8) . Further optimization of the fluorophenyl moiety and piperidine substitution patterns is recommended to improve target engagement.

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